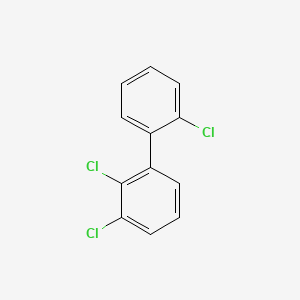

2,2',3-Trichlorobiphenyl

Description

The exact mass of the compound 2,2',3-Trichlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.14e-06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3-Trichlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3-Trichlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIZMMSINIOIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073501 | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 28-87 deg C; [AccuStandard MSDS] | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0004 [mmHg] | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38444-78-9 | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NSN6KS0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Toxicological Profile of 2,2',3-Trichlorobiphenyl (PCB 4) in Mammalian Systems

Executive Summary

2,2',3-Trichlorobiphenyl (PCB 4) represents a distinct class of Lower-Chlorinated Polychlorinated Biphenyls (LC-PCBs). Unlike high-molecular-weight "legacy" PCBs (e.g., PCB 153) that bioaccumulate due to lipophilicity and metabolic resistance, PCB 4 is characterized by high volatility and rapid metabolic activation .

Critical Distinction: PCB 4 is a non-dioxin-like (NDL) congener. Its di-ortho substitution (2,2') prevents the planar configuration required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). Consequently, its toxicity is not driven by the classical Dioxin Response Element (DRE) pathway but rather by bioactivation to electrophilic metabolites (hydroquinones and quinones) that generate oxidative stress and disrupt neurochemical signaling.

Physicochemical Identity & Exposure Dynamics

PCB 4 is increasingly relevant in modern environmental toxicology not as a legacy residue, but as a component of current inhalation risks found in ambient air and as a byproduct of pigment manufacturing.

| Parameter | Value/Description | Toxicological Implication |

| IUPAC Name | 2,2',3-Trichlorobiphenyl | Di-ortho substitution creates steric hindrance. |

| Structure | C₁₂H₇Cl₃ | Non-planar; low AhR affinity. |

| Log K_ow | ~4.5 - 4.9 | Moderate lipophilicity; less bioaccumulative than hexa-PCBs. |

| Vapor Pressure | High relative to congeners | Primary route of exposure is inhalation , not ingestion. |

| Half-Life | Hours to Days (Mammalian) | Rapid clearance prevents storage but spikes acute metabolite loads. |

Metabolic Activation: The Engine of Toxicity

The core toxicological vector of PCB 4 is not the parent compound, but its hydroxylated metabolites. Upon entry into the liver (or lung tissue), PCB 4 undergoes Phase I metabolism via Cytochrome P450 enzymes.

The Oxidative Pathway

Because the 4 and 4' (para) positions are unsubstituted, PCB 4 is a prime substrate for CYP1A1 , CYP2B (rodents), and CYP2A6/3A4 (humans).

-

Epoxidation/Hydroxylation: The biphenyl ring is oxidized to form hydroxylated PCBs (OH-PCBs), predominantly at the para position (e.g., 4-OH-PCB 4).

-

Quinone Formation: These phenols can be further oxidized to catechols and then to quinones .

-

Redox Cycling: PCB quinones are highly electrophilic. They undergo redox cycling, transferring electrons to molecular oxygen to form Superoxide Anion (

), regenerating the quinone to repeat the cycle. This "futile cycle" depletes cellular reducing equivalents (NADPH/GSH).

Visualization: Metabolic Activation Pathway

Caption: Figure 1. Bioactivation of PCB 4. The transition from parent compound to reactive quinone drives ROS production and macromolecular damage.

Molecular Mechanisms of Action

Oxidative Stress & Genotoxicity

Unlike higher-chlorinated PCBs which act as tumor promoters, PCB 4 metabolites can act as tumor initiators. The production of Reactive Oxygen Species (ROS) leads to:

-

Lipid Peroxidation: Compromising cell membrane integrity.

-

DNA Strand Breaks: ROS attack on the sugar-phosphate backbone.

-

Direct Adducts: Quinones bind covalently to nucleophilic sites on DNA bases (guanine), potentially causing mutations if not repaired.

Neurotoxicity

LC-PCBs and their metabolites exhibit specific neurotoxic profiles distinct from dioxin-like compounds:

-

Dopamine Disruption: OH-PCB 4 can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), increasing cytosolic dopamine which subsequently oxidizes to form dopamine-quinones (neuromelanin precursors), a mechanism linked to Parkinsonian pathology.

-

Calcium Signaling: Disruption of Ryanodine Receptors (RyR) alters intracellular

dynamics, affecting neuronal plasticity.

Experimental Protocols

To study PCB 4, standard protocols must be modified to account for its volatility and rapid metabolism .

Protocol A: Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Liver Microsomes (Human/Rat)

-

NADPH Generating System

-

PCB 4 Stock (dissolved in DMSO; final concentration <0.1% v/v)

-

Internal Standard (e.g., PCB 155)

Workflow:

-

Preparation: Pre-incubate microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Critical Step: Use glass-coated or gas-tight vials (e.g., headspace vials with PTFE septa). Do not use standard open 96-well plates; PCB 4 will volatilize, leading to false "clearance" data.

-

-

Initiation: Add PCB 4 (1 µM final) and initiate with NADPH.

-

Sampling: At t=0, 5, 15, 30, 60 min, remove aliquots.

-

Quenching: Immediately inject into ice-cold Acetonitrile containing the Internal Standard.

-

Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via GC-MS/MS.

-

Target: Monitor loss of Parent PCB 4 and appearance of OH-PCB peaks.

-

Protocol B: Cellular ROS Quantification (DCFDA Assay)

Objective: Quantify oxidative stress induced by PCB 4 metabolites in neuronal cells (e.g., PC12 or SH-SY5Y).

Workflow Visualization:

Caption: Figure 2. DCFDA ROS Assay Workflow. Note: Use sealing tape during treatment to prevent cross-well contamination via volatilization.

Expert Insight: When treating cells with PCB 4, always include a CYP-inhibitor control (e.g., 1-aminobenzotriazole). If toxicity decreases in the presence of the inhibitor, it confirms that the metabolite, not the parent PCB 4, is the toxic agent.

Risk Assessment Implications

For drug development and safety assessment, PCB 4 serves as a model for episodic, high-intensity oxidative insults rather than chronic accumulation.

-

Inhalation Toxicology: Safety limits based on ingestion (dietary PCBs) are inadequate for PCB 4. Assessments must account for respiratory uptake where first-pass metabolism in the lung (CYP2B1) may generate local toxicity before hepatic clearance.

-

Endocrine Disruption: While not an AhR agonist, PCB 4 metabolites are structural analogs to thyroid hormones (T3/T4), potentially displacing them from transthyretin (TTR), leading to hypothyroidism.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[1][2] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

Ludewig, G., et al. (2008).[3] "Mechanisms of toxicity of polychlorinated biphenyls (PCBs) in the nervous system." Toxicology and Applied Pharmacology. [Link]

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. [Link]

-

Robertson, L. W., & Gupta, R. C. (2000).[3] "Metabolism of Polychlorinated Biphenyls (PCBs) Generates Electrophiles and Reactive Oxygen Species." The University of Iowa Superfund Research Program. [Link]

-

Sethi, S., et al. (2019). "Developmental Exposure to Polychlorinated Biphenyls (PCBs) and Neurological Disorders."[4][5][6] Current Opinion in Toxicology. [Link]

Sources

- 1. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 2. s-risk.be [s-risk.be]

- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. PCB 37 (3,4, 4’-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2',3-Trichlorobiphenyl (PCB 16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that continue to pose significant environmental and health risks. The specific congener, 2,2',3-trichlorobiphenyl (PCB 16), is a component of commercial PCB mixtures and warrants detailed study due to its unique substitution pattern and potential for toxicological effects. This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,2',3-trichlorobiphenyl, integrating foundational principles of PCB chemistry with available experimental and computational data. We delve into the influence of its chlorine substitution on the molecule's three-dimensional structure, rotational barriers, and resulting physicochemical properties. Furthermore, this document outlines established analytical methodologies for the detection and quantification of PCB 16, discusses its toxicological profile in the context of related congeners, and explores its environmental fate. This guide is intended to serve as a critical resource for researchers engaged in environmental science, toxicology, and drug development, providing the necessary technical foundation to inform experimental design and data interpretation.

Introduction: The Significance of 2,2',3-Trichlorobiphenyl (PCB 16)

Polychlorinated biphenyls (PCBs) are a family of 209 distinct congeners, each with a unique arrangement of chlorine atoms on a biphenyl backbone.[1] Historically used in a wide array of industrial applications due to their chemical stability and insulating properties, their resistance to degradation has led to their ubiquitous presence in the environment.[2] The toxicity of PCBs is highly dependent on the specific congener, with the spatial arrangement of chlorine atoms dictating the molecule's ability to interact with biological receptors.[3]

2,2',3-Trichlorobiphenyl, designated as PCB congener 16, possesses a substitution pattern that places it in a category of significant toxicological interest. The presence of chlorine atoms at the ortho positions (2 and 2') sterically hinders the free rotation around the central carbon-carbon bond, forcing the two phenyl rings into a non-planar conformation. This three-dimensional structure is a critical determinant of its biological activity and environmental behavior. This guide will provide a detailed exploration of the molecular and conformational characteristics of PCB 16, offering insights into its structure-activity relationships.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2,2',3-trichlorobiphenyl consists of a biphenyl core with chlorine atoms attached at the 2, 2', and 3 positions. Its chemical and physical properties are a direct consequence of this arrangement.

Core Molecular Structure

Below is a diagram illustrating the chemical structure of 2,2',3-trichlorobiphenyl, highlighting the numbering of the carbon atoms on the biphenyl rings.

Caption: Chemical structure of 2,2',3-Trichlorobiphenyl (PCB 16).

Physicochemical Properties

The physicochemical properties of 2,2',3-trichlorobiphenyl are crucial for understanding its environmental transport and bioaccumulation potential. A summary of key properties for PCB 16 and related trichlorobiphenyl isomers is presented in Table 1.

| Property | 2,2',3-Trichlorobiphenyl (PCB 16) | 2,2',5-Trichlorobiphenyl (PCB 18) | 2',3,3'-Trichlorobiphenyl (PCB 20) |

| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₇Cl₃ | C₁₂H₇Cl₃ |

| Molecular Weight | 257.54 g/mol [1] | 257.5 g/mol [4] | 257.5 g/mol [5] |

| CAS Number | 38444-78-9[1] | 37680-65-2[4] | 38444-84-7[5] |

| LogP (Octanol-Water Partition Coefficient) | - | 5.6[4] | 5.6[5] |

Table 1: Physicochemical properties of 2,2',3-trichlorobiphenyl and other selected trichlorobiphenyl isomers.

Conformational Analysis: The Non-Planar Nature of PCB 16

The conformational flexibility of the biphenyl backbone is a defining feature of PCBs and is heavily influenced by the presence of ortho-substituents.

Dihedral Angle and Rotational Barriers

The dihedral angle, which describes the twist between the two phenyl rings, is a critical parameter for understanding the three-dimensional shape of PCBs. For congeners lacking ortho-chlorines, the rotational barrier is relatively low, allowing for a more planar conformation. However, the presence of two ortho-chlorine atoms in 2,2',3-trichlorobiphenyl introduces significant steric hindrance, forcing the molecule into a non-planar or "twisted" conformation.

The energy required to overcome the steric hindrance and achieve a planar conformation is known as the rotational barrier. For ortho-substituted PCBs, this barrier is substantial, effectively locking the molecule into a non-planar state under physiological conditions.

Impact of Conformation on Biological Activity

The non-planar structure of 2,2',3-trichlorobiphenyl is a key factor in its toxicological profile. The "dioxin-like" toxicity of some PCB congeners is attributed to their ability to adopt a coplanar conformation, allowing them to bind to the aryl hydrocarbon receptor (AhR). Due to its pronounced non-planarity, PCB 16 is not considered a potent "dioxin-like" compound. However, its three-dimensional structure can facilitate interactions with other biological targets, leading to a different spectrum of toxicological effects.

Synthesis and Environmental Fate

Understanding the synthesis and environmental behavior of 2,2',3-trichlorobiphenyl is essential for assessing its sources and persistence.

Synthesis

While a specific, detailed laboratory synthesis protocol for 2,2',3-trichlorobiphenyl is not widely published, the general synthesis of PCB congeners often involves the arylation of an aromatic compound. For example, the synthesis of other trichlorobiphenyls has been achieved through the reaction of a diazotized aminobiphenyl with a dichlorobenzene derivative. The isolation and purification of a single congener from the resulting mixture typically requires advanced chromatographic techniques.

Environmental Degradation

Like other PCBs, 2,2',3-trichlorobiphenyl is resistant to environmental degradation. Its breakdown in the environment is slow and can occur through several mechanisms:

-

Microbial Dechlorination: Under anaerobic conditions, microorganisms can reductively dechlorinate PCBs, removing chlorine atoms from the biphenyl rings.[7]

-

Photodegradation: In the presence of sunlight, PCBs can undergo photolytic degradation, particularly in aquatic environments where dissolved organic matter can act as a photosensitizer.[8]

-

Atmospheric Oxidation: In the atmosphere, PCBs can be degraded by hydroxyl radicals. The estimated atmospheric half-life for 2,2',3-trichlorobiphenyl due to reaction with hydroxyl radicals is approximately 2.5 to 24.5 days.

Analytical Methodologies

The accurate detection and quantification of 2,2',3-trichlorobiphenyl in environmental and biological matrices require sensitive and specific analytical methods. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of PCBs, providing both high sensitivity and structural confirmation. The following is a generalized protocol for the analysis of PCBs, which can be optimized for 2,2',3-trichlorobiphenyl.

Experimental Protocol: GC-MS Analysis of PCBs

-

Sample Extraction:

-

Solid Matrices (Soil, Sediment): Extraction is typically performed using a solvent mixture such as hexane/acetone or dichloromethane/acetone via methods like Soxhlet extraction or pressurized fluid extraction.

-

Aqueous Matrices (Water): Liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane is commonly employed.

-

-

Extract Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extracted compounds. This often involves column chromatography using adsorbents like silica gel or Florisil.

-

GC-MS Analysis:

-

Gas Chromatograph: A high-resolution capillary column (e.g., DB-5ms) is used to separate the PCB congeners.

-

Mass Spectrometer: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The characteristic ions for 2,2',3-trichlorobiphenyl would be monitored.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, often a ¹³C-labeled PCB congener.

Caption: A generalized workflow for the analysis of PCBs using GC-MS.

Toxicological Profile

The toxicity of PCBs is a complex subject, with effects varying widely among different congeners. While specific toxicological data for 2,2',3-trichlorobiphenyl is limited, its profile can be inferred from studies on other ortho-substituted PCBs and general PCB toxicology.

General PCB Toxicity

Exposure to PCBs has been linked to a range of adverse health effects in humans and animals, including:

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1, carcinogenic to humans.[2]

-

Endocrine Disruption: PCBs can interfere with the endocrine system, affecting thyroid hormone levels and reproductive function.[9][10]

-

Neurotoxicity: Developmental exposure to PCBs has been associated with neurobehavioral deficits.[10]

-

Immunotoxicity: PCBs can suppress the immune system, increasing susceptibility to infections.[10]

Inferred Toxicity of 2,2',3-Trichlorobiphenyl

As a di-ortho-substituted PCB, 2,2',3-trichlorobiphenyl is not expected to exhibit the high "dioxin-like" toxicity associated with coplanar PCBs. However, non-dioxin-like PCBs are known to have their own distinct toxicological effects, including neurotoxicity and disruption of intracellular signaling pathways. Further research is needed to fully characterize the specific toxicological profile of PCB 16.

Conclusion

2,2',3-Trichlorobiphenyl (PCB 16) is a congener of significant scientific interest due to its unique di-ortho substitution pattern, which dictates a non-planar molecular conformation. This structural feature is central to its environmental behavior and toxicological properties. While a complete experimental dataset for this specific congener is not yet available, this guide has synthesized the current understanding of its molecular structure, physicochemical properties, and analytical determination by drawing upon data from related compounds and the broader principles of PCB chemistry. For researchers in environmental science, toxicology, and drug development, a thorough understanding of the structure-activity relationships of individual PCB congeners like PCB 16 is paramount for accurately assessing risks and developing effective remediation and therapeutic strategies. Future research should focus on obtaining precise experimental data on the conformational dynamics and congener-specific toxicity of 2,2',3-trichlorobiphenyl to fill the existing knowledge gaps.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38034, 2',3,3'-Trichlorobiphenyl. Retrieved November 26, 2024 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37803, 2,2',5-Trichlorobiphenyl. Retrieved November 26, 2024 from [Link].

- Faroon, O., Jones, D., & de Rosa, C. (2003). Polychlorinated biphenyls: new evidence from the last decade. Toxicology and Industrial Health, 19(7-10), 183–213.

-

Shimadzu Corporation. (2014). Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM Mode. Retrieved from [Link]

- Marzorati, M., de Ferra, F., & Daffonchio, D. (2005). The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations. FEMS microbiology ecology, 54(2), 255–266.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 41540, 2,3,6-Trichlorobiphenyl. Retrieved November 26, 2024 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38875, 2,2',3,5'-Tetrachlorobiphenyl. Retrieved November 26, 2024 from [Link].

- Lehmler, H. J., Parkin, S., & Robertson, L. W. (2001). 2,3,4'-Trichlorobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 57(1), o111–o112.

- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- U.S. Environmental Protection Agency. (1999). Polychlorinated Biphenyls (PCBs) (Arochlors). Technology Transfer Network Air Toxics Website.

- Agency for Toxic Substances and Disease Registry. (2000). Relevance to Public Health. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- Cohn, B. A., La Merrill, M., Krigbaum, N. Y., Cirillo, P. M., & Terry, M. B. (2014). Exposure to polychlorinated biphenyl (PCB) congeners measured shortly after giving birth and subsequent risk of maternal breast cancer before age 50.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27514, 2,4,5-Trichlorobiphenyl. Retrieved November 26, 2024 from [Link].

-

National Institute of Standards and Technology. (n.d.). 2,2',3-Trichloro-1,1'-biphenyl. In NIST Chemistry WebBook. Retrieved November 26, 2024, from [Link]

- Wang, W., Wang, C., & Zheng, Z. (2012). Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter.

-

SCION Instruments. (2023). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38040, 2,2',3,3'-Tetrachlorobiphenyl. Retrieved November 26, 2024 from [Link].

- Dietrich, D., Hickey, W. J., & Lamar, R. T. (1995). Degradation of 4,4'-Dichlorobiphenyl, 3,3',4,4'-Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 61(10), 3904–3909.

- Marzorati, M., de Ferra, F., & Daffonchio, D. (2005). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology, 54(2), 255–266.

- Mamontova, E. A., Mamontov, A. A., & Tarasova, E. N. (2012). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring.

- Wu, Q., Sowers, K. R., & May, H. D. (1996). Influence of Incubation Temperature on the Microbial Reductive Dechlorination of 2,3,4,6-Tetrachlorobiphenyl in Two Freshwater Sediments. Applied and Environmental Microbiology, 62(11), 4174–4179.

- Li, X., Parkin, S. R., & Lehmler, H. J. (2010). Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84)

- Idda, M. L., Schettgen, T., Kraus, T., & Gube, M. (2023). Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2. Archives of toxicology, 97(12), 3469–3474.

-

Lehmler, H. J., & Robertson, L. W. (2020). Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Tissues. protocols.io. [Link]

Sources

- 1. 2,2',3-Trichloro-1,1'-biphenyl [webbook.nist.gov]

- 2. epa.gov [epa.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,2',5-Trichlorobiphenyl | C12H7Cl3 | CID 37803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',3,3'-Trichlorobiphenyl | C12H7Cl3 | CID 38034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyls: New evidence from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Atmospheric Fate and Kinetic Profiling of PCB 16 (2,2',3-Trichlorobiphenyl)

Executive Summary

This technical guide provides a comprehensive analysis of the atmospheric half-life and degradation kinetics of 2,2',3-Trichlorobiphenyl (PCB 16) . Unlike heavier congeners that partition significantly into the particulate phase, PCB 16 is a semi-volatile organic compound (SVOC) that exists primarily in the vapor phase, making it highly susceptible to electrophilic attack by hydroxyl radicals (OH•).

For researchers in toxicology and environmental pharmacology, understanding the atmospheric fate of PCB 16 is critical not merely for compliance, but for establishing the "inhalation dose" of its transformation products. The primary degradation products—hydroxylated PCBs (OH-PCBs)—exhibit higher toxicity and endocrine-disrupting potential than the parent compound, sharing metabolic similarities with cytochrome P450-mediated oxidation in human pharmacokinetics.

Physicochemical Identity & Partitioning Profile

The behavior of 2,2',3-Trichlorobiphenyl is dictated by its chlorine substitution pattern. The ortho substitution (positions 2, 2') induces steric hindrance, preventing the two phenyl rings from achieving planarity. This non-coplanar conformation increases volatility compared to planar analogs, driving the congener into the atmospheric gas phase.

| Parameter | Value / Characteristic | Relevance to Atmospheric Fate |

| IUPAC Name | 2,2',3-Trichlorobiphenyl | Congener ID: PCB 16 |

| Molecular Formula | Low molecular weight facilitates long-range transport. | |

| Vapor Pressure ( | High enough to ensure >90% gas-phase partitioning in ambient air. | |

| Log | ~7.8 | Octanol-air partition coefficient; predicts lung absorption and vegetation deposition. |

| Henry's Law Constant | Facilitates volatilization from water bodies back into the atmosphere (secondary source). |

Atmospheric Degradation Kinetics[1]

The atmospheric half-life (

The Kinetic Model

The degradation follows pseudo-first-order kinetics defined by the second-order rate constant (

Rate Constants and Half-Life Estimates

Based on structure-activity relationships (SAR) and experimental chamber data (Anderson & Hites, 1996), the rate constant for trichlorobiphenyls is approximately 1.0 – 2.0 ×

Table 1: Calculated Half-Life Scenarios for PCB 16

| Atmospheric Environment | [OH] Concentration (molecules/cm³) | Estimated Half-Life ( | Notes |

| Global Average | ~ 4 to 8 Days | Standard baseline for persistence modeling. | |

| Urban Summer (Smog) | ~ 18 to 36 Hours | Rapid degradation due to high oxidant load. | |

| Remote / Winter | ~ 40 to 80 Days | Persistence increases significantly; facilitates Long-Range Atmospheric Transport (LRAT). |

Critical Insight: The "short" half-life in urban areas implies that populations are exposed not just to PCB 16, but to a pulse of fresh, reactive OH-PCB metabolites.

Mechanistic Pathway: OH Radical Attack

The reaction proceeds via electrophilic addition of the OH radical to the biphenyl ring, forming a radical intermediate. This is distinct from H-atom abstraction, which is energetically unfavorable for the aromatic ring C-H bonds.

Caption: The dominant pathway involves OH addition followed by oxygenation, yielding stable phenolic PCBs (OH-PCBs) rather than immediate mineralization.

Experimental Methodology: Relative Rate Method

Direct measurement of absolute rate constants for PCBs is difficult due to their low vapor pressure and wall adsorption. The Relative Rate Method is the industry standard for validating these kinetics.

Protocol Design

This protocol relies on comparing the decay of PCB 16 against a reference compound (e.g., toluene or biphenyl) with a well-established

Step-by-Step Workflow:

-

Chamber Preparation: Use a collapsible Teflon (FEP) smog chamber (approx. 50-100 L) to minimize wall losses. Flush with purified zero-air.

-

Reactant Injection:

-

Inject PCB 16 (dissolved in methanol) and the Reference Compound.

-

Allow equilibration (dark) for 1 hour to establish wall equilibrium.

-

-

Radical Precursor: Inject methyl nitrite (

) or isopropyl nitrite as the photolytic source of OH radicals. -

Initiation: Irradiate the chamber with UV blacklamps (

nm). -

Sampling: Collect gas samples at

minutes using Tenax-TA solid sorbent tubes. -

Analysis: Thermal desorption coupled with GC-MS (SIM mode) to quantify the depletion of PCB 16 and the Reference.

Data Analysis (The Math)

Plot

Caption: Workflow for determining k-OH using the Relative Rate Method in a photochemical smog chamber.

Toxicological Implications (Drug Development Context)

While this guide focuses on atmospheric chemistry, the degradation products of PCB 16 are of high relevance to inhalation toxicology and drug metabolism studies.

Bioactivation Mimicry

The atmospheric conversion of PCB 16 to OH-PCBs (Hydroxylated PCBs) mimics the Phase I metabolic oxidation performed by human Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A1).

-

Atmosphere: OH• radical attack

OH-PCB. -

Liver/Lung: CYP450 Fe-O attack

OH-PCB.

Enhanced Toxicity of Metabolites

Research indicates that the OH-PCBs formed via this atmospheric half-life decay are biologically more active than the parent PCB 16:

-

Thyroid Disruption: OH-PCBs structurally resemble thyroxine (

). They bind to transthyretin (TTR) with high affinity, displacing natural thyroid hormones and potentially causing neurodevelopmental deficits. -

Oxidative Stress: OH-PCBs can be further oxidized to quinones, which enter redox cycles that generate superoxide anions, leading to cellular oxidative stress.

Implication: Inhalation risk assessments based solely on parent PCB 16 concentrations may underestimate toxicity, as the "aged" air mass contains the more potent hydroxylated derivatives.

References

-

Anderson, P. N., & Hites, R. A. (1996).[1] OH Radical Reactions: The Major Removal Pathway for Polychlorinated Biphenyls from the Atmosphere.[2] Environmental Science & Technology.

-

Atkinson, R. (1987). A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds. International Journal of Chemical Kinetics.

-

Totten, L. A., et al. (2002).[3] Re-evaluation of air-water exchange fluxes of PCBs in Green Bay and southern Lake Michigan. Environmental Science & Technology.

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology.

-

US EPA. (1996). Atmospheric Degradation of Method 8270 Constituents. Technical Background Document.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Trichlorobiphenyls

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of ortho-substituted trichlorobiphenyls, a significant subclass of polychlorinated biphenyls (PCBs). For decades, the persistence and toxicity of PCBs have been a focal point of environmental and toxicological research. The substitution pattern of chlorine atoms on the biphenyl scaffold dictates the molecule's physicochemical properties, including its resistance to degradation. This document synthesizes theoretical principles, experimental data, and computational modeling techniques to elucidate the factors governing the stability of these congeners. We delve into the concepts of steric hindrance, atropisomerism, and rotational energy barriers, presenting both qualitative and quantitative data. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate these complex molecules.

Introduction: The Significance of Ortho-Substitution

Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) formed by the chlorination of biphenyl. Their industrial utility, primarily as dielectric and coolant fluids, was widespread before their ban in many countries due to their environmental persistence and adverse health effects.[1] The thermodynamic stability of a PCB congener is a critical determinant of its environmental fate, bioavailability, and toxicity.

This guide focuses specifically on trichlorobiphenyls featuring at least one chlorine atom at an ortho-position (positions 2, 2', 6, and 6'). These congeners are of particular interest because ortho-substitution dramatically influences the molecule's three-dimensional structure.[1] The presence of bulky chlorine atoms in these positions forces the two phenyl rings to twist relative to each other, creating a non-planar conformation. This structural constraint is the primary determinant of the unique thermodynamic properties and stability of these molecules. Understanding this stability is crucial for predicting their environmental persistence and for developing effective remediation strategies.

Theoretical Framework: The Energetics of Non-Planarity

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (

Steric Hindrance and Dihedral Angle

When chlorine atoms occupy the ortho-positions, they clash sterically, preventing the free rotation of the phenyl rings around the central C-C single bond.[1] This repulsion forces the molecule into a twisted conformation, characterized by the dihedral angle between the planes of the two phenyl rings. The greater the number and size of the ortho-substituents, the larger the equilibrium dihedral angle and the more twisted the molecule. This distortion from a planar structure raises the molecule's ground-state energy, a key component of its enthalpy of formation.

Atropisomerism: The Consequence of Restricted Rotation

In congeners with three or four ortho-chlorines, the steric hindrance is so significant that it creates a high energy barrier to rotation around the C-C bond. If this rotational barrier is large enough to allow for the isolation of individual, non-interconverting rotational isomers (rotamers) at room temperature, these isomers are known as atropisomers . These atropisomers are non-superimposable mirror images of each other (enantiomers) and can exhibit different biological activities and degradation rates. The existence of stable atropisomers is a direct consequence of a high rotational energy barrier, which is a hallmark of highly ortho-substituted PCBs.

The Rotational Energy Barrier and Thermodynamic Stability

The magnitude of the rotational energy barrier is a critical thermodynamic parameter. A higher barrier indicates greater resistance to conformational change, leading to more stable and persistent atropisomers. The transition state for rotation involves a near-planar conformation where steric repulsion is maximized, resulting in a high energy peak. The difference between the ground state (twisted conformation) and this transition state defines the activation energy for rotation.

Below is a conceptual diagram illustrating the relationship between ortho-substitution and the emergence of stable atropisomers.

Caption: Relationship between ortho-substitution and atropisomerism in PCBs.

Experimental Determination of Thermodynamic Stability

Quantifying the thermodynamic stability of ortho-substituted trichlorobiphenyls requires sophisticated experimental techniques capable of separating atropisomers and measuring energy differences.

Methodologies Overview

-

Calorimetry: Techniques like combustion calorimetry can be used to determine the standard enthalpy of formation (

). However, this provides data for the racemic mixture and does not resolve the properties of individual atropisomers. -

Equilibrium Studies: By studying the equilibrium between different congeners or isomers at various temperatures, the change in Gibbs free energy (

) for the reaction can be determined. -

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase is the most powerful tool for separating atropisomers.[5][6] By analyzing the peak ratios and studying the kinetics of interconversion (racemization) at different temperatures, the rotational energy barrier can be determined.

Protocol: Chiral Gas Chromatography for Atropisomer Separation

This protocol outlines a general workflow for the separation and quantification of PCB atropisomers. The choice of column and specific parameters must be optimized for the target analytes.

Objective: To separate and quantify the atropisomers of an ortho-substituted trichlorobiphenyl.

Materials:

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

-

Chiral capillary column (e.g., Chirasil-Dex or similar cyclodextrin-based column).[6]

-

High-purity helium or hydrogen as carrier gas.

-

Sample containing the target trichlorobiphenyl congener(s) dissolved in a suitable solvent (e.g., hexane).

-

Internal standard (e.g., a non-chiral PCB congener not present in the sample).

Methodology:

-

Instrument Setup:

-

Install the chiral capillary column in the GC.

-

Condition the column according to the manufacturer's instructions to ensure a stable baseline.

-

Set the carrier gas flow rate to the optimal value for the column dimensions (typically around 1-2 mL/min).

-

-

Temperature Program:

-

Rationale: A precise temperature program is crucial. The initial temperature must be low enough to allow for chiral recognition on the stationary phase, while the ramp rate must be optimized to achieve baseline separation of the enantiomeric peaks without being so slow that it causes excessive peak broadening.

-

Example Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 2 °C/min to 200 °C.

-

Hold: 10 minutes at 200 °C.

-

-

-

Injector and Detector Conditions:

-

Set the injector temperature to 250 °C (Splitless mode for trace analysis).

-

Set the ECD or MS detector temperature to 300 °C.

-

-

Sample Injection and Analysis:

-

Prepare a dilution series of the sample and internal standard for calibration.

-

Inject 1 µL of the sample onto the column.

-

Acquire the chromatogram. The two atropisomers should appear as two distinct, closely eluting peaks.

-

-

Data Processing and Validation:

-

Integrate the peak areas for both atropisomers and the internal standard.

-

Calculate the concentration of each atropisomer using the calibration curve.

-

Self-Validation: The system is validated by confirming that the sum of the concentrations of the two atropisomers equals the total concentration of the congener determined on a non-chiral column. Replicate injections should yield a relative standard deviation of <5%.

-

Caption: Experimental workflow for chiral GC analysis of PCB atropisomers.

Tabulated Thermodynamic Data

Obtaining precise, experimentally-derived Gibbs free energy and enthalpy of formation data for specific ortho-substituted trichlorobiphenyls is challenging and not widely available in the literature. Much of the available data is derived from computational models or group additivity schemes. Below is a table summarizing estimated values for representative congeners to illustrate the impact of substitution patterns.

| Congener (PCB #) | Substitution Pattern | Estimated ΔHf° (g) (kJ/mol)[7] | Comments |

| PCB 16 | 2,2',3-Trichloro | ~ 55 | Di-ortho substitution leads to significant steric strain. |

| PCB 20 | 2,2',5-Trichloro | ~ 50 | Di-ortho substitution. |

| PCB 28 | 2,4,4'-Trichloro | ~ 30 | Mono-ortho substitution results in lower steric strain and greater stability. |

Note: These values are estimations from group additivity models and serve for comparative purposes. Experimental values may vary.

Computational Modeling of Trichlorobiphenyl Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, complementary approach to experimental methods for probing the thermodynamic stability of PCBs.[8] DFT allows for the calculation of molecular structures, energies, and rotational barriers with a high degree of accuracy.

Introduction to Quantum Chemical Methods

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. By solving approximations of the Schrödinger equation, it can determine the optimized geometry of a molecule and its corresponding electronic energy. This allows for the calculation of thermodynamic properties like the enthalpy of formation and the exploration of potential energy surfaces, such as the one governing the rotation around the biphenyl C-C bond.

Protocol: Calculating Rotational Energy Barriers using DFT

This protocol describes a typical workflow for calculating the rotational energy barrier of an ortho-substituted trichlorobiphenyl.

Objective: To compute the potential energy surface and determine the rotational barrier for a target congener.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

-

A molecular visualization tool (e.g., Avogadro, GaussView).

Methodology:

-

Structure Preparation:

-

Build the 3D structure of the target trichlorobiphenyl congener (e.g., 2,2',3-trichlorobiphenyl).

-

-

Ground State Optimization:

-

Rationale: First, find the lowest energy conformation (the ground state). This establishes the baseline energy.

-

Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This will yield the equilibrium dihedral angle and the ground state energy (

).

-

-

Transition State Search (or Potential Energy Scan):

-

Rationale: To find the peak of the energy barrier, we must model the transition state. This can be done by either a direct transition state search or by mapping the energy at various fixed dihedral angles.

-

Method: Potential Energy Scan

-

Starting from the optimized ground state structure, perform a series of constrained geometry optimizations.

-

In each step, the dihedral angle between the phenyl rings is fixed at a specific value (e.g., from 0° to 90° in 5° increments), while all other geometric parameters are allowed to relax.

-

This scan generates a series of energies corresponding to different points along the rotational coordinate.

-

-

-

Data Analysis:

-

Plot the energy versus the dihedral angle.

-

The transition state will be the point of maximum energy (

), which typically occurs at or near a 90° dihedral angle for the planarization pathway. -

The rotational energy barrier (

) is calculated as:

-

-

Validation:

-

The calculated rotational barrier can be compared to available experimental data or trends observed for similar congeners to validate the computational model. The choice of functional and basis set can significantly impact the result and should be justified based on literature precedents for similar systems.

-

Conclusion: Structure-Stability Relationships and Implications

The thermodynamic stability of ortho-substituted trichlorobiphenyls is fundamentally governed by steric hindrance. The presence of chlorine atoms in the ortho-positions induces a non-planar conformation, which, in cases of di- or tri-ortho-substitution, leads to a significant rotational energy barrier and the existence of stable atropisomers.

Key Takeaways:

-

Stability is Inversely Related to Strain: Congeners with more ortho-chlorines experience greater steric strain, leading to a higher enthalpy of formation and lower thermodynamic stability compared to less-substituted congeners.

-

Rotational Barriers Dictate Persistence: A high rotational barrier prevents interconversion between atropisomers, effectively locking the molecule in a specific conformation. This kinetic stability contributes significantly to the overall environmental persistence of these chiral congeners.

-

Structure Dictates Biological Interaction: The fixed, twisted three-dimensional structure of these molecules determines how they interact with biological systems, such as enzymes and receptors. The differential biological activity between atropisomers underscores the importance of studying them as separate chemical entities.

This guide has provided a foundational understanding of the principles, experimental techniques, and computational methods used to assess the thermodynamic stability of ortho-substituted trichlorobiphenyls. For researchers in environmental science and drug development, a thorough grasp of these concepts is essential for predicting the fate of these pollutants and for understanding the structure-activity relationships that govern their biological effects.

References

-

Lehmler, H. J., et al. (2010). Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. PMC. [Link]

-

Lyshkov, I., et al. (2001). Enthalpies of Formation for Gaseous Polychlorinated Biphenyls: A Modified Group Additivity Scheme. The Journal of Physical Chemistry A. [Link]

-

Haglund, P. (1996). Determination of the Gas Chromatographic Elution Sequences of the (+)- and (-)-Enantiomers of Stable Atropisomeric PCBs on Chirasil-Dex. Journal of High Resolution Chromatography. [Link]

-

Lehmler, H. J., et al. (2006). Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls. PMC. [Link]

-

Wikipedia. (2023). Gibbs free energy. Wikipedia. [Link]

-

LibreTexts, C. (2023). Gibbs (Free) Energy. Chemistry LibreTexts. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). ATSDR. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Gibbs Free Energy [chemed.chem.purdue.edu]

- 3. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ee-net.ne.jp [ee-net.ne.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

2,2',3-Trichlorobiphenyl CAS number 38444-93-8 literature review

CAS Number: 38444-93-8 IUPAC Name: 1,2,3-trichloro-4-(2-chlorophenyl)benzene (Note: Common nomenclature uses biphenyl numbering: 2,2',3-Trichlorobiphenyl) Congener ID: PCB 4 (Ballschmiter & Zell)

Part 1: Chemical Identity & Physiochemical Foundation[1]

2,2',3-Trichlorobiphenyl (PCB 4) is a lower-chlorinated, ortho-substituted congener belonging to the class of Non-Dioxin-Like PCBs (NDL-PCBs) . Unlike their coplanar counterparts (e.g., PCB 77, 126), PCB 4 possesses significant steric hindrance at the biphenyl bridge due to chlorine substitution at the 2 and 2' positions. This steric bulk prevents the two phenyl rings from achieving coplanarity, fundamentally altering its toxicological profile and metabolic fate compared to dioxin-like congeners.

Physiochemical Profile

| Parameter | Value / Characteristic | Relevance to Research |

| Molecular Formula | C₁₂H₇Cl₃ | Basis for MS ion selection |

| Molecular Weight | 257.54 g/mol | Calculation of molar dosage |

| Physical State | Solid (Crystalline) | Handling and weighing standards |

| Log K_ow | ~5.0 - 5.3 | High lipophilicity; predicts bioaccumulation in adipose tissue |

| Vapor Pressure | ~1.5 x 10⁻³ Pa (25°C) | Semi-volatile; requires sealed storage to prevent cross-contamination |

| Structure Type | Di-ortho substituted | Critical: Inhibits binding to the Aryl Hydrocarbon Receptor (AhR) |

Part 2: Synthesis & Purification Strategy

For research applications requiring high-purity standards (e.g., toxicology screening or metabolic profiling), isolation from technical mixtures (like Aroclors) is insufficient due to co-eluting congeners.[1] De novo synthesis via Suzuki-Miyaura cross-coupling is the gold standard, offering regioselectivity that prevents the formation of isomeric impurities.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 2,2',3-Trichlorobiphenyl with >98% purity.

Retrosynthetic Logic: The target molecule is constructed by coupling a 2,3-dichlorophenyl synthon with a 2-chlorophenyl synthon.[1] The use of boronic acids ensures the bond forms specifically at the ipso carbons.

Reagents:

-

Aryl Halide: 1-Bromo-2-chlorobenzene[1]

-

Boronic Acid: 2,3-Dichlorophenylboronic acid[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[1]

-

Base: Na₂CO₃ (2M aqueous)[1]

-

Solvent: Dimethoxyethane (DME) or Toluene/Ethanol mix[1]

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a reaction flask with Argon. Oxygen poisoning of the Pd catalyst is the primary cause of yield failure.

-

Dissolution: Dissolve 1.0 eq of 1-Bromo-2-chlorobenzene and 1.1 eq of 2,3-Dichlorophenylboronic acid in degassed DME.

-

Catalysis: Add 3-5 mol% Pd(PPh₃)₄. Stir for 10 minutes to ensure homogeneity.

-

Activation: Add 2.0 eq of Na₂CO₃ (aq).

-

Reflux: Heat to 80-90°C for 12–18 hours. Monitor via GC-FID.

-

Workup: Cool, extract with hexane, and dry over MgSO₄.

-

Purification: Flash chromatography (Silica gel; Hexane mobile phase).[1] PCB 4 elutes rapidly due to high lipophilicity.

Visualization: Synthesis Pathway

Caption: Regioselective synthesis of PCB 4 via Palladium-catalyzed cross-coupling, preventing isomer formation.

Part 3: Analytical Profiling (GC-MS)

Quantification of PCB 4 requires rigorous separation from other trichloro- congeners (e.g., PCB 5, PCB 8).[1]

Instrument: GC-MS (Single Quadrupole or Triple Quad for MRM).[1] Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).[1] 30m x 0.25mm x 0.25µm.[1][2]

Method Parameters

-

Carrier Gas: Helium (1.0 mL/min constant flow).[1]

-

Inlet: Splitless, 250°C.

-

Oven Program:

-

80°C (hold 1 min).

-

Ramp 15°C/min to 180°C.

-

Ramp 5°C/min to 300°C (This slow ramp is critical for congener separation).[1]

-

Diagnostic Ions (SIM Mode)

| Ion Type | m/z | Purpose |

| Quantifier | 256.0 | Molecular Ion [M]⁺ (³⁵Cl₃) |

| Qualifier 1 | 258.0 | Isotope Peak [M+2]⁺ (³⁵Cl₂³⁷Cl) |

| Qualifier 2 | 186.0 | Loss of Cl₂ ([M-70]⁺) |

Quality Control Note: The ratio of m/z 256 to 258 must be approximately 1:1 (specifically 1.0 : 0.98) based on the natural abundance of chlorine isotopes. Deviation indicates interference.[1]

Part 4: Metabolic Fate & Biotransformation[1]

For drug development professionals, PCB 4 serves as a model substrate for Cytochrome P450 2B (CYP2B) induction and metabolism.[1] Unlike dioxin-like PCBs which induce CYP1A via the AhR, PCB 4 is an NDL-PCB and interacts with the CAR/PXR nuclear receptors.

Metabolic Pathway

-

Phase I Oxidation: PCB 4 is readily metabolized due to the presence of unsubstituted vicinal carbons (H-atoms on adjacent carbons) on both rings.[1]

-

Mechanism: Formation of an arene oxide intermediate, followed by NIH shift or hydrolysis.[1]

-

Major Metabolites:

-

3'-OH-PCB 4 (Meta-hydroxylation)[1]

-

4'-OH-PCB 4 (Para-hydroxylation)

-

Visualization: Metabolic Activation

Caption: Bioactivation of PCB 4 by CYP2B/3A isozymes yielding hydroxylated metabolites.

Part 5: Toxicology & Mechanism of Action

The toxicity of PCB 4 is distinct from "dioxin-like" toxicity.[1] It does not cause thymic atrophy or severe wasting syndrome.[1] Instead, it acts as a neuroactive compound.

Core Mechanism: Ryanodine Receptor (RyR) Sensitization

PCB 4 is a potent sensitizer of the Ryanodine Receptor (RyR), an intracellular calcium channel on the sarcoplasmic/endoplasmic reticulum.

-

Target: RyR1 (Skeletal Muscle) and RyR2 (Hippocampus/Cortex).[1]

-

Effect: It stabilizes the RyR channel in an "open" conformation.

-

Outcome: Uncontrolled efflux of Ca²⁺ from intracellular stores into the cytoplasm.[1] This alters neuronal signaling and can lead to dendritic growth defects or excitotoxicity.

Comparative Toxicity Profile

| Feature | PCB 4 (NDL-PCB) | PCB 126 (Dioxin-Like) |

| Receptor Target | RyR, CAR, PXR | AhR (Aryl Hydrocarbon Receptor) |

| Key Toxicity | Neurotoxicity, Ca²⁺ dysregulation | Immunotoxicity, Teratogenicity |

| CYP Induction | CYP2B, CYP3A | CYP1A1, CYP1A2 |

| Structure | Non-planar (Ortho-Cl) | Coplanar (No Ortho-Cl) |

Visualization: Neurotoxic Mechanism

Caption: NDL-PCB mechanism: PCB 4 sensitizes RyR channels, triggering calcium-dependent neurotoxicity.

References

-

Synthesis & Chemistry: Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[1][4][5] Chemosphere, 45(2), 137-143.[1][5]

-

Metabolism (CYP Isozymes): McGraw, J. E., & Waller, D. P. (2006).[1][6] Specific human CYP 450 isoform metabolism of a pentachlorobiphenyl.[6] Biochemical and Biophysical Research Communications, 344(1), 129-133.[1][6] (Demonstrates NDL-PCB metabolism principles relevant to PCB 4).

-

Neurotoxicity (RyR Mechanism): Pessah, I. N., et al. (2010).[1] Ryanodine receptor channelopathies: Mechanisms and animal models. (Contextualizes PCB interaction with RyR).

-

Analytical Method (EPA 1668): U.S. Environmental Protection Agency.[1][2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

Sources

- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. agilent.com [agilent.com]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific human CYP 450 isoform metabolism of a pentachlorobiphenyl (PCB-IUPAC# 101) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 2,2',3-Trichlorobiphenyl (PCB 16) Reference Standards

Executive Summary

This technical guide details the regioselective synthesis of 2,2',3-Trichlorobiphenyl (PCB 16) , a critical analytical standard used in environmental toxicology and metabolic profiling. Unlike industrial PCB mixtures (e.g., Aroclors), which are complex cocktails of congeners, high-purity single-congener standards are required for precise quantitation in GC-MS/ECD workflows and toxicological assays.

This protocol utilizes a Suzuki-Miyaura cross-coupling approach, chosen for its superior regiocontrol compared to classical Ullmann coupling. We provide a self-validating workflow ensuring >99.5% purity, confirmed via GC-MS and NMR spectroscopy.

Safety & Regulatory Compliance (Core Directive)

WARNING: Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) and potential human carcinogens.

-

Containment: All synthesis must occur within a certified chemical fume hood.

-

Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and disposed of according to EPA Method 1668C guidelines.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Retrosynthetic Analysis & Strategy

To synthesize 2,2',3-Trichlorobiphenyl (PCB 16) without contaminating isomers, we disconnect the biaryl bond. The most efficient pathway involves the coupling of a di-chlorinated boronic acid with a mono-chlorinated halide.

Pathway Selection:

-

Fragment A (Nucleophile): 2,3-Dichlorophenylboronic acid.

-

Fragment B (Electrophile): 1-Bromo-2-chlorobenzene.

Rationale: 1-Bromo-2-chlorobenzene is highly reactive in oxidative addition steps, while 2,3-dichlorophenylboronic acid minimizes steric hindrance issues common in tri-ortho substituted systems.

Diagram 1: Retrosynthesis and Reaction Pathway

Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of PCB 16.

Experimental Protocol: Synthesis of PCB 16

Reagents and Materials

| Component | CAS No.[1][2] | Equiv.[3] | Function |

| 1-Bromo-2-chlorobenzene | 694-80-4 | 1.0 | Electrophile |

| 2,3-Dichlorophenylboronic acid | 151169-75-4 | 1.2 | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 0.03 | Catalyst |

| Sodium Carbonate (2M aq) | 497-19-8 | 3.0 | Base |

| Toluene / Ethanol | N/A | 4:1 v/v | Solvent System |

Step-by-Step Synthesis Procedure

-

Inert Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge the Toluene/Ethanol mixture (40 mL total) with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Reagent Addition: Under positive Argon flow, add:

-

1-Bromo-2-chlorobenzene (5.0 mmol, 0.96 g)

-

2,3-Dichlorophenylboronic acid (6.0 mmol, 1.14 g)

-

Pd(PPh3)4 (0.15 mmol, 173 mg)

-

-

Activation: Add the degassed solvent mixture via syringe. Stir for 5 minutes until solids dissolve.

-

Base Addition: Add 7.5 mL of degassed 2M Na2CO3 aqueous solution. The mixture will become biphasic.

-

Reflux: Heat the reaction to 90°C (oil bath temperature) and reflux vigorously for 12 hours. The vigorous stirring is essential for phase transfer.

-

Quench: Cool to room temperature. Dilute with 50 mL water and 50 mL ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 30 mL ethyl acetate. Combine organic phases, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Purification Protocol (The "High-Purity" Standard)

Achieving >99.5% purity requires removing the de-halogenated byproducts and triphenylphosphine oxide.

Flash Column Chromatography

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: 100% Hexanes (HPLC Grade). Note: PCBs are highly lipophilic and elute quickly. Oxygenated byproducts (phosphine oxide) will remain on the column.

-

Procedure: Load crude oil onto the column. Collect fractions. PCB 16 typically elutes in the first 2-3 column volumes.

Recrystallization (Polishing)

-

Solvent: Methanol (warm) or Pentane/Methanol.

-

Method: Dissolve the chromatographed product in minimal warm methanol. Cool slowly to 4°C, then -20°C.

-

Result: PCB 16 crystallizes as white needles/prisms. Filter and dry under high vacuum.

Diagram 2: Purification & QC Workflow

Caption: Figure 2. Multi-stage purification workflow ensuring removal of catalytic byproducts and isomers.

Validation & Quality Control (Self-Validating System)

GC-MS Analysis

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms (30m x 0.25mm x 0.25µm). Parameters:

-

Injector: 250°C, Splitless.

-

Oven: 80°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 300°C.

-

Acceptance Criteria:

-

Retention Time: Match against known standard (approx. relative to internal standard).

-

Mass Spectrum: Parent ion m/z 256 (primary), 258, 260.

-

Isotope Pattern: Chlorine cluster must match theoretical 3:1 ratio for 3 Cl atoms.

-

NMR Spectroscopy (Structural Confirmation)

Instrument: 400 MHz or higher (CDCl3). Key Diagnostic Signals:

-

Ring A (2,3-dichloro): Look for the ABC system or specific coupling constants indicative of 1,2,3-substitution.

-

Ring B (2-chloro): Look for the ABCD system typical of ortho-substitution.

-

Integration: Total aromatic protons = 7.

Data Summary Table

| Parameter | Specification | Validation Method |

| Appearance | White crystalline solid | Visual |

| Purity | > 99.5% | GC-FID / GC-MS |

| Identity | m/z 256 (M+), 186 (M-Cl2) | GC-MS (EI) |

| Isomeric Purity | No detectable isomers | GC-MS (SIM Mode) |

References

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137–143.

-

U.S. EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution Mass Spectrometry.

-

Larsen, B., Bøwadt, S., & Facchetti, S. (1992). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns. International Journal of Environmental Analytical Chemistry.

-

PubChem. (n.d.). 2,2',3-Trichlorobiphenyl (PCB 16) Compound Summary.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Sensitivity Quantification of PCB Congener 4 in Biological Matrices by Isotope Dilution GC-MS/MS

Abstract & Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are ubiquitous in the environment and bioaccumulate in the food web.[1][2] Due to their lipophilic nature, they are readily stored in the adipose tissues of living organisms.[3][4] Exposure to PCBs has been linked to a range of adverse health effects, including endocrine disruption and neurotoxicity.[5] PCB 4 (2,2'-Dichlorobiphenyl) is a lower-chlorinated congener often found in environmental and biological samples. Accurate and sensitive quantification of specific congeners like PCB 4 is critical for toxicological risk assessment and human exposure studies.

Biological matrices such as serum and adipose tissue are complex, containing high levels of lipids and other potential interferences that challenge analytical sensitivity and accuracy.[3][6] This application note provides a detailed, field-proven protocol for the robust quantification of PCB 4 using gas chromatography-tandem mass spectrometry (GC-MS/MS). The methodology is grounded in the principles of isotope dilution, which is the gold standard for correcting for matrix effects and analyte loss during sample preparation.[7][8] By spiking the sample with a stable, isotopically labeled version of the analyte (e.g., ¹³C₁₂-PCB 4) at the beginning of the workflow, any losses of the native analyte are mirrored by the internal standard, ensuring high-quality, defensible data.[7][9]

This guide is designed for researchers and scientists in environmental health, toxicology, and drug development, providing both the procedural steps and the scientific rationale behind them.

Principle of the Method

The overall analytical workflow involves three main stages: extraction, cleanup, and instrumental analysis.[10]

-

Sample Fortification & Extraction: The biological sample (e.g., serum, homogenized adipose tissue) is first fortified with a known amount of ¹³C₁₂-labeled PCB 4 internal standard. The lipids and the lipophilic PCBs (both native and labeled) are then extracted from the aqueous matrix using an organic solvent system.

-

Extract Cleanup: The raw extract contains a high concentration of lipids which can interfere with GC analysis by contaminating the instrument and compromising chromatographic resolution.[3] A cleanup step, typically using column chromatography with an adsorbent like Florisil or silica gel, is essential to separate the PCBs from the bulk of the lipid matrix.[1][10][11]

-

GC-MS/MS Analysis: The purified extract is injected into a GC-MS/MS system. The gas chromatograph separates PCB 4 from other congeners and matrix components based on its boiling point and interaction with the capillary column. The tandem mass spectrometer provides two layers of mass filtering (MS/MS) in Multiple Reaction Monitoring (MRM) mode, offering exceptional selectivity and sensitivity for detecting PCB 4 even at trace levels in complex samples.[8][12] Quantification is achieved by comparing the peak area ratio of the native PCB 4 to the labeled internal standard against a calibration curve.

Reagents, Standards, and Materials

-

Solvents: Pesticide residue grade or equivalent high-purity hexane, dichloromethane (DCM), isooctane, and methanol.

-

Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Florisil (pesticide residue grade, activated), and sulfuric acid-modified silica gel (optional).[1][13]

-

Standards:

-

Native PCB 4 standard solution (e.g., 10 µg/mL in isooctane).

-

¹³C₁₂-labeled PCB 4 internal standard (IS) solution (e.g., 10 µg/mL in isooctane).

-

Calibration solutions prepared by diluting stock standards in isooctane to cover the expected concentration range (e.g., 0.1 to 50 pg/µL).[14]

-

-

Materials: Glass vials, Pasteur pipettes, volumetric flasks, concentrator tubes (e.g., Kuderna-Danish), nitrogen evaporation system, chromatography columns (glass, ~1 cm ID), and glass wool.

Protocol 1: Sample Extraction & Cleanup from Human Serum

This protocol is optimized for a 2 mL human serum sample.

4.1 Causality Behind Experimental Choices:

-

Protein Denaturation: Methanol is used to precipitate serum proteins, releasing the protein-bound fraction of PCBs and making them accessible for solvent extraction.

-

Liquid-Liquid Extraction (LLE): A hexane/DCM mixture provides the appropriate polarity to efficiently extract lipophilic compounds like PCBs from the aqueous/methanolic sample.

-

Florisil Cleanup: Florisil is a polar adsorbent (magnesium silicate) that strongly retains polar lipids while allowing the nonpolar PCBs to elute with a nonpolar solvent like hexane. This is a critical step for protecting the GC system.[1][10]

4.2 Step-by-Step Protocol:

-

Sample Preparation:

-

Allow the frozen serum sample to thaw completely at room temperature.

-

Vortex the sample for 10 seconds to ensure homogeneity.

-

Pipette 2.0 mL of serum into a 15 mL glass centrifuge tube.

-

-

Internal Standard Fortification:

-

Spike the serum sample with a precise volume of ¹³C₁₂-PCB 4 internal standard solution to achieve a final concentration of approximately 5 pg/µL in the final 100 µL extract (e.g., add 50 µL of a 100 pg/µL IS solution).

-

Briefly vortex the sample (5 seconds).

-

-

Extraction:

-

Add 4 mL of methanol to the tube to precipitate proteins. Vortex vigorously for 1 minute.

-

Add 5 mL of a 1:1 (v/v) hexane:DCM mixture.

-

Cap the tube and vortex for 2 minutes, then centrifuge at 2,500 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean concentrator tube using a glass Pasteur pipette.

-

Repeat the extraction step on the remaining aqueous layer with a second 5 mL aliquot of hexane:DCM.

-

Combine the organic extracts.

-

-

Concentration & Cleanup:

-

Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

-

Prepare a cleanup column by packing a glass column with 1 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.

-

Pre-rinse the column with 5 mL of hexane.

-

Load the 1 mL concentrated extract onto the column.

-

Elute the PCBs with 10 mL of hexane, collecting the eluate in a clean concentrator tube.

-

Concentrate the eluate to a final volume of 100 µL in isooctane (solvent exchange). Transfer to a GC vial with a micro-insert.

-

Protocol 2: Sample Extraction & Cleanup from Adipose Tissue

This protocol is designed for ~200 mg of adipose tissue.

5.1 Causality Behind Experimental Choices:

-

Homogenization: Adipose tissue requires homogenization with a drying agent (sodium sulfate) to create a free-flowing powder, maximizing the surface area for efficient solvent extraction.[3]

-

Pressurized Liquid Extraction (PLE): While traditional Soxhlet extraction is effective, PLE offers a highly automated, faster, and more efficient extraction by using elevated temperatures and pressures, reducing solvent consumption.[1]

-

Lipid Removal: Adipose tissue extracts are >95% lipid. A multi-step cleanup, potentially involving gel permeation chromatography (GPC) or sulfuric acid-modified silica, is often necessary for such high-fat matrices.[10][13]

5.2 Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 200 mg of tissue into a mortar.

-

Add 1 g of anhydrous sodium sulfate and grind with a pestle until a uniform, free-flowing powder is obtained.

-

-

Internal Standard Fortification & Extraction:

-

Transfer the homogenate to a PLE cell.

-

Spike the sample directly in the cell with the ¹³C₁₂-PCB 4 internal standard.

-

Extract using a PLE system with hexane:DCM (1:1) at 100°C and 1500 psi.[1] Collect the extract.

-

-

Cleanup:

-

Concentrate the PLE extract to 1 mL.

-

Perform a primary lipid cleanup using the Florisil column as described in Protocol 1 (Section 4.2, Step 4). For adipose tissue, a larger column with 2-4 g of Florisil may be required.

-

Expert Tip: If the extract remains cloudy or colored, a secondary cleanup using a column packed with 2 g of 40% sulfuric acid-modified silica gel may be necessary to remove remaining lipids and pigments. Elute with hexane.

-

-

Final Preparation:

-

Concentrate the final cleaned extract to 100 µL in isooctane and transfer to a GC vial.

-

GC-MS/MS Instrumental Analysis

6.1 Rationale for Parameter Selection:

-

Injector: A splitless injection is used to transfer the maximum amount of analyte onto the column, which is essential for trace-level analysis.

-

GC Column: A DB-5ms or similar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of PCB congeners.[15]

-